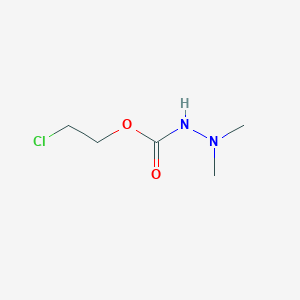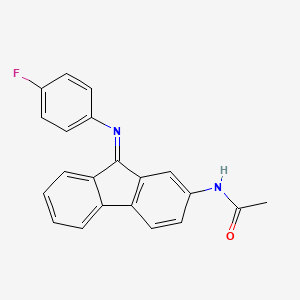
2-Acetylamino-9-(p-fluorophenylimino)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylamino-9-(p-fluorophenylimino)fluorene is a chemical compound with the molecular formula C21H15FN2O and a molecular weight of 330.355 g/mol . This compound is known for its unique structure, which includes a fluorene backbone substituted with an acetylamino group and a p-fluorophenylimino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-9-(p-fluorophenylimino)fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts acylation reaction, where fluorene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the fluorene derivative with acetic anhydride in the presence of a base such as pyridine.
Introduction of the p-Fluorophenylimino Group: The p-fluorophenylimino group can be introduced through a condensation reaction between the fluorene derivative and p-fluoroaniline in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylamino-9-(p-fluorophenylimino)fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Acetylamino-9-(p-fluorophenylimino)fluorene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-Acetylamino-9-(p-fluorophenylimino)fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, leading to the formation of enzyme-substrate complexes. It can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including changes in gene expression, enzyme activity, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Acetylamino-9-(p-fluorophenylimino)fluorene can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A known carcinogenic and mutagenic derivative of fluorene, used as a biochemical tool in the study of carcinogenesis.
9-(p-Fluorophenylimino)fluorene: A compound with a similar structure but lacking the acetylamino group, used in organic synthesis and materials science.
N-(9-Fluorenyl)acetamide: Another fluorene derivative with an acetylamino group, used in various chemical and biological studies.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its analogs.
Propriétés
Numéro CAS |
317-97-5 |
|---|---|
Formule moléculaire |
C21H15FN2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[9-(4-fluorophenyl)iminofluoren-2-yl]acetamide |
InChI |
InChI=1S/C21H15FN2O/c1-13(25)23-16-10-11-18-17-4-2-3-5-19(17)21(20(18)12-16)24-15-8-6-14(22)7-9-15/h2-12H,1H3,(H,23,25) |
Clé InChI |
VYXKCTVLODINGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
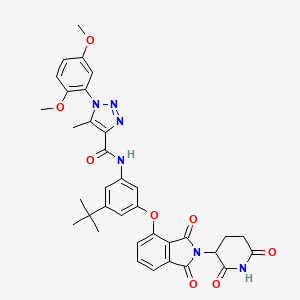
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
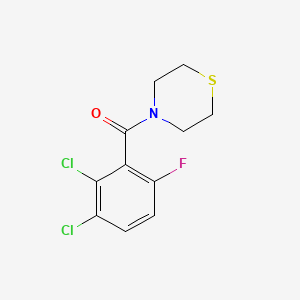
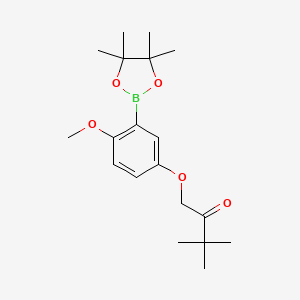
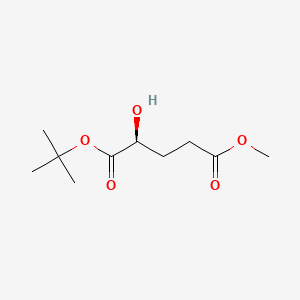
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)

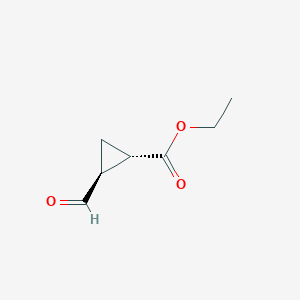
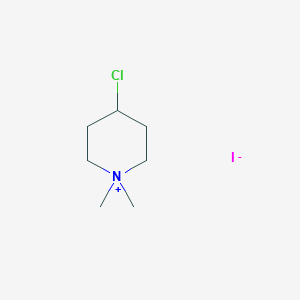
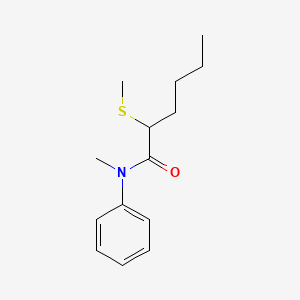
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
